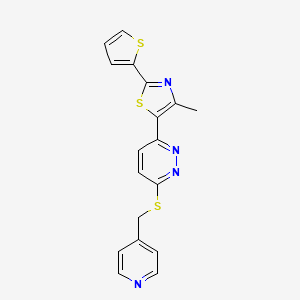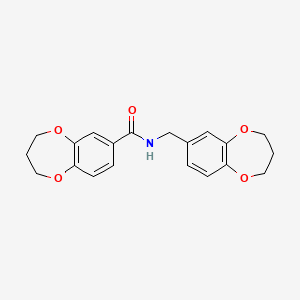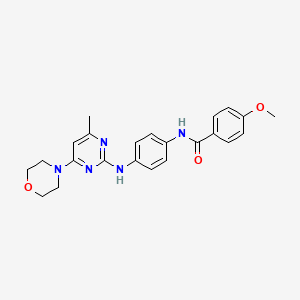
4-Methyl-5-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-4-YL)METHYL]SULFANYL}PYRIDAZINE is a complex heterocyclic compound that features a combination of thiazole, thiophene, pyridazine, and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-4-YL)METHYL]SULFANYL}PYRIDAZINE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the condensation of hydrazine with a diketone.
Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
化学反応の分析
反応の種類
酸化: この化合物は、特に硫黄原子で酸化反応を起こし、スルホキシドまたはスルホンを生成する可能性があります。
還元: 還元反応は、窒素含有環またはチアゾール環を標的にすることができます。
置換: 求電子置換反応または求核置換反応により、ピリジン環またはピリダジン環を修飾することができます。
一般的な試薬と条件
酸化剤: 過酸化水素、m-クロロ過安息香酸。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換試薬: ハロゲン化剤、有機金属試薬。
主な生成物
- スルホキシドまたはスルホンなどの酸化生成物。
- 環構造が修飾された還元誘導体。
- さまざまな官能基を持つ置換アナログ。
4. 科学研究への応用
化学
触媒: この化合物は、遷移金属触媒における配位子として機能する可能性があります。
材料科学:
生物学
創薬: 酵素や受容体などのさまざまな標的に対する生物活性を調査します。
生化学的プローブ: 生物学的経路を研究するためのプローブとして使用します。
医学
治療薬: 生物活性に応じて、さまざまな疾患の治療薬として開発される可能性があります。
診断: 特定の結合特性を示す場合、診断アッセイで使用されます。
産業
農業: 農薬または除草剤としての可能性があります。
医薬品: より複雑な医薬品分子の合成における中間体として。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial, antifungal, and anticancer agent.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用機序
作用機序は、特定の生物学的標的に依存します。一般的には、次のようなものがあります。
酵素や受容体への結合: それらの機能を阻害または活性化します。
細胞経路への干渉: シグナル伝達経路または代謝経路を調節します。
6. 類似化合物の比較
類似化合物
チアゾール誘導体: チアゾール環が類似した化合物。
ピリダジン誘導体: ピリダジン環を持つ化合物。
チオエーテル含有化合物: 硫黄結合を持つ分子。
独自性
- 複数の複素環とチオエーテル結合の組み合わせにより、独自の化学的および生物学的特性がもたらされる可能性があります。
- さまざまな分野で多様な反応性と応用が期待されます。
類似化合物との比較
Similar Compounds
- **3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-4-YL)METHYL]SULFANYL}PYRIDAZINE
- **3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-3-YL)METHYL]SULFANYL}PYRIDAZINE
- **3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-2-YL)METHYL]SULFANYL}PYRIDAZINE
Uniqueness
The uniqueness of 3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-4-YL)METHYL]SULFANYL}PYRIDAZINE lies in its specific combination of heterocyclic rings, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications requiring precise molecular interactions, such as drug design and materials science.
特性
分子式 |
C18H14N4S3 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
4-methyl-5-[6-(pyridin-4-ylmethylsulfanyl)pyridazin-3-yl]-2-thiophen-2-yl-1,3-thiazole |
InChI |
InChI=1S/C18H14N4S3/c1-12-17(25-18(20-12)15-3-2-10-23-15)14-4-5-16(22-21-14)24-11-13-6-8-19-9-7-13/h2-10H,11H2,1H3 |
InChIキー |
QIFPNXNGIJWZFS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[3-methyl-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one](/img/structure/B11239795.png)
![2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-(2-furylmethyl)acetamide](/img/structure/B11239798.png)
![N-(3,5-dimethylphenyl)-3-[3-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11239802.png)
![2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11239805.png)
![1-[5-Butanoyl-6-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one](/img/structure/B11239806.png)
![1-[6-(4-Tert-butylphenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one](/img/structure/B11239812.png)
![N-(1,3-benzodioxol-5-yl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11239813.png)
![N-(4-{2-[(2-bromophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide](/img/structure/B11239818.png)

![N-(2,4-difluorophenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B11239837.png)
![7-(2,5-Dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11239842.png)

![4-bromo-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B11239852.png)
![N,N,6-Trimethyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-YL]pyrimidin-4-amine](/img/structure/B11239858.png)
